2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline
Description
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a quinoxaline moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)24-12-6-15(7-13-24)20(25)23-10-8-16(9-11-23)28-19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMIRQLLXIFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the piperidine and quinoxaline intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization
Preparation of the Quinoxaline Intermediate: The quinoxaline moiety is synthesized via condensation reactions involving o-phenylenediamine and a suitable diketone.
Coupling Reaction: The final step involves coupling the piperidine and quinoxaline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)methanol: A simpler analog with similar functional groups but lacking the quinoxaline moiety.
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)methanone: Another analog with the quinoxaline moiety but different substituents on the piperidine ring.
Uniqueness
The uniqueness of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 384.5 g/mol. The presence of the methanesulfonyl group contributes to its solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline ring and subsequent substitution reactions to introduce the piperidine and methanesulfonyl groups. The detailed synthetic pathway is crucial for ensuring high yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds derived from quinoxaline have shown effective inhibition against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μg/mL) | Remarks |
|---|---|---|---|
| 2-{...} | MCF-7 (Breast) | 0.01 | Highly cytotoxic |
| 2-{...} | NCI-H460 (Lung) | 0.06 | Comparable to doxorubicin |
| 2-{...} | SF-268 (CNS) | 0.05 | Non-cytotoxic to normal cells (>100) |
These results indicate that this compound may possess dual action as an anticancer agent with minimal toxicity to normal cells, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess its efficacy, yielding the following results:
| Bacteria | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 18 | 4 |
| Pseudomonas aeruginosa | 12 | 16 |
The compound exhibited significant antibacterial activity, particularly against Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Studies
A notable study involved the administration of quinoxaline derivatives in animal models, where it was observed that these compounds not only inhibited tumor growth but also enhanced the immune response against cancer cells. The findings suggested a synergistic effect when combined with conventional therapies .
Q & A
Q. What experimental designs validate anti-proliferative activity in complex models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
